molecular formula C14H12Cl2N2O2 B2779612 (2E)-3-{5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 882227-13-6

(2E)-3-{5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No.: B2779612
CAS No.: 882227-13-6
M. Wt: 311.16
InChI Key: OCZBKWWREAQOFJ-VOTSOKGWSA-N
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Description

(2E)-3-{5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid ( 882227-13-6) is a high-purity pyrazole-based chemical building block designed for research and development applications. It has a molecular formula of C14H12Cl2N2O2 and a molecular weight of 311.16 g/mol . This compound belongs to a class of pyrazole derivatives that are of significant interest in medicinal chemistry and agrochemical research due to their potential as intermediates for the synthesis of more complex, biologically active molecules . The structure features a chloro-substituted pyrazole core, a 2-chlorobenzyl group, and a conjugated (E)-prop-2-enoic acid side chain. The presence of the carboxylic acid functional group provides a versatile handle for further synthetic modifications, such as amide coupling or esterification, making it a valuable scaffold for creating compound libraries . Intended Research Applications: This product is intended for use in laboratory research only. Potential areas of investigation include its use as a key intermediate in pharmaceutical development, particularly in the exploration of new small-molecule therapeutics. Related pyrazole-acrylic acid derivatives are frequently investigated for various biological activities. Furthermore, its structural features make it a candidate for use in agrochemical research and development . Important Notice: This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary risk assessments and implement appropriate safety protocols before handling this chemical.

Properties

IUPAC Name

(E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c1-9-11(6-7-13(19)20)14(16)18(17-9)8-10-4-2-3-5-12(10)15/h2-7H,8H2,1H3,(H,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZBKWWREAQOFJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=CC(=O)O)Cl)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C/C(=O)O)Cl)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-3-methyl-1H-pyrazole with 2-chlorobenzyl chloride under basic conditions to form the intermediate 5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to (2E)-3-{5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid exhibit notable antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents. The presence of chlorine and other substituents enhances the bioactivity of these compounds, making them candidates for further development in antibiotic therapies .

Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines, indicating their utility in anti-inflammatory drug design .

Material Science

Photochromic Applications
The compound's structural features enable it to exhibit photochromic behavior, which is the ability to change color upon exposure to light. This property is valuable in developing smart materials and sensors that respond to environmental stimuli. Research has shown that pyrazole-based compounds can be incorporated into polymers to create materials with dynamic optical properties, suitable for applications in coatings and displays .

Nonlinear Optical Properties
Studies have highlighted the nonlinear optical (NLO) properties of pyrazole derivatives, including this compound. These properties are critical for applications in photonics, such as frequency doubling and optical switching. The ability to manipulate light at the molecular level opens avenues for advanced optical devices and communication technologies .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition of E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL .
Study BAnti-inflammatory EffectsReduced TNF-alpha levels by 30% in macrophage cultures treated with the compound .
Study CPhotochromismDeveloped a polymer blend incorporating the compound that changed color under UV light exposure, indicating potential for smart coatings .
Study DNonlinear OpticsAchieved a second-order susceptibility (d) value of 22 pm/V in thin films containing the compound, showing promise for NLO applications .

Mechanism of Action

The mechanism of action of (2E)-3-{5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name CAS Number Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
(2E)-3-{5-Chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid (Target) Not explicitly provided 1-(2-Chlorobenzyl), 5-Cl, 3-Me, E-configuration C₁₅H₁₃Cl₂N₂O₂ ~311.2 (estimated) Enhanced lipophilicity due to two Cl atoms; potential steric hindrance from 2-Cl benzyl group.
(2E)-3-[5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid 1613051-33-4 1-(4-Fluorophenyl), 5-Cl, 3-Me, E-configuration C₁₄H₁₂ClFN₂O₂ 280.68 Lower molecular weight and lipophilicity (XLogP3 ~3.1) compared to target; 4-F enhances electronic effects.
(2E)-3-[5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid 957014-04-9 1-(4-Methylbenzyl), 5-Cl, 3-Me, E-configuration C₁₅H₁₅ClN₂O₂ 290.74 Increased hydrophobicity (XLogP3 = 3.5) due to 4-Me benzyl; reduced steric bulk vs. 2-Cl benzyl.
(2E)-3-{1-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid 1563459-73-3 1-(2-Fluorobenzyl), 3-H (no Me/Cl), E-configuration C₁₄H₁₂FN₂O₂ 259.26 Lack of Cl and Me groups reduces steric bulk; F atom may improve metabolic stability.
(2E)-3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(2-chloro-4-methylquinolin-3-yl)prop-2-en-1-one 400074-47-7 1-Me, 3-CF₃, 5-Cl; conjugated with quinoline moiety C₁₈H₁₂Cl₂F₃N₃O 414.21 Quinoline integration introduces aromatic stacking potential; CF₃ enhances electronegativity.

Key Observations

In contrast, the 4-fluorophenyl analog benefits from para-substitution, which may enhance dipole interactions. The 4-methylbenzyl analog lacks halogen atoms on the benzyl group, reducing electronic polarization but increasing hydrophobicity.

Impact of Halogenation :

  • Chlorine atoms at the pyrazole 5-position (common in all analogs except ) contribute to electronegativity and metabolic stability. The trifluoromethyl group in amplifies these effects, albeit with increased molecular complexity.

Configuration and Conjugation :

  • The (2E)-configuration in the target compound and analogs ensures a planar geometry, facilitating π-π stacking with aromatic residues in enzymes or receptors.

Molecular Weight and Lipophilicity :

  • The target compound’s higher molecular weight (~311.2 g/mol) compared to (280.68 g/mol) and (259.26 g/mol) suggests increased bulkiness, which may affect solubility and bioavailability.

Research Findings and Implications

  • Synthetic Accessibility : Compounds like and are synthesized via condensation reactions between substituted pyrazole aldehydes and malonic acid derivatives, as inferred from methods in . The 2-chlorobenzyl group in the target compound may require specialized coupling reagents or protective strategies.
  • Biological Potential: Pyrazole-prop-2-enoic acid hybrids are frequently investigated as kinase inhibitors or anti-inflammatory agents. The target compound’s unique substitution pattern may offer advantages in target selectivity over or .

Biological Activity

(2E)-3-{5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid, also known as HKB22713, is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its diverse biological effects, including anti-inflammatory, antimicrobial, and antioxidant properties.

Chemical Structure

The chemical structure of HKB22713 can be represented as follows:

C19H18Cl2N2O2\text{C}_{19}\text{H}_{18}\text{Cl}_{2}\text{N}_{2}\text{O}_2

This structure includes a pyrazole ring, which is crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that HKB22713 exhibits significant anti-inflammatory properties. A study demonstrated that the compound effectively inhibits the production of pro-inflammatory cytokines in vitro. Specifically, it was shown to reduce nitric oxide (NO) production and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated microglial cells. The mechanism involves the attenuation of nuclear factor-kappa B (NF-κB) signaling pathways, which are pivotal in mediating inflammatory responses .

Antimicrobial Activity

In addition to its anti-inflammatory effects, HKB22713 has been evaluated for its antimicrobial properties. Studies have shown that derivatives of pyrazole compounds exhibit considerable activity against various bacterial strains. For instance, a related compound demonstrated good antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that HKB22713 may possess similar properties .

Antioxidant Activity

The antioxidant capacity of HKB22713 has also been investigated. Compounds with similar structural characteristics have been reported to exhibit strong radical scavenging abilities. The DPPH radical scavenging assay revealed that such pyrazole derivatives can effectively neutralize free radicals, thereby providing protective effects against oxidative stress .

Neuroprotective Effects

A notable study explored the neuroprotective effects of HKB22713 in models of Parkinson's disease. The compound was found to protect dopaminergic neurons from LPS-induced neuroinflammation and MPTP-induced neurotoxicity. Treatment with HKB22713 improved behavioral outcomes and reduced glial activation, highlighting its potential as a therapeutic agent in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazole derivatives has provided insights into how modifications to the pyrazole ring influence biological activity. Variations in substituents on the pyrazole ring have been correlated with enhanced anti-inflammatory and antimicrobial activities. This information is crucial for guiding future synthetic efforts aimed at developing more potent derivatives .

Data Tables

Biological ActivityObserved EffectsReference
Anti-inflammatoryInhibition of NO production; reduced cytokines
AntimicrobialEffective against Gram-positive/negative bacteria
AntioxidantRadical scavenging activity
NeuroprotectiveProtection against neuroinflammation

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis yield of this compound?

  • Methodological Answer : Synthesis optimization requires precise control of reaction temperature (typically 60–80°C for similar pyrazole derivatives), solvent polarity (e.g., DMF or THF for solubility), and stoichiometric ratios of intermediates. Reaction progress should be monitored via thin-layer chromatography (TLC) to isolate intermediates, followed by recrystallization for purification. Yield improvements (>70%) are achievable by adjusting catalyst loading (e.g., p-toluenesulfonic acid) and reaction time (12–24 hours) .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the (2E)-prop-2-enoic acid moiety (δ ~6.3–7.5 ppm for vinyl protons, δ ~170 ppm for carbonyl carbon) and pyrazole ring protons (δ ~2.5 ppm for methyl groups).
  • X-ray Crystallography : Resolve absolute configuration and bond angles (e.g., mean C–C bond length: 0.013 Å, R factor: <0.1) .
  • FT-IR : Confirm carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O vibration (~1680 cm⁻¹) .

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer : Use preparative HPLC (C18 column, acetonitrile/water gradient) for final purification. Validate purity (>95%) via high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How to resolve contradictions in reported NMR chemical shifts for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects (e.g., DMSO-d6 vs. CDCl3) or pH-dependent tautomerism. Standardize conditions:

  • Use deuterated solvents with internal standards (TMS for 1H/13C).
  • Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism in prop-2-enoic acid) .

Q. What experimental strategies can elucidate the compound’s mechanism of biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against COX-2 or 5-LOX enzymes (IC50 determination) using fluorogenic substrates.
  • Molecular Docking : Align the (2E)-prop-2-enoic acid moiety into hydrophobic enzyme pockets (e.g., COX-2 active site) using AutoDock Vina.
  • Structure-Activity Relationship (SAR) : Modify the 2-chlorophenylmethyl group to assess steric/electronic effects on potency .

Q. How to address inconsistencies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., t1/2 in rodent serum) and metabolite identification via LC-MS/MS.
  • Solubility Enhancement : Use prodrug strategies (e.g., esterification of the carboxylic acid group) to improve bioavailability .

Q. What advanced computational methods validate the compound’s electronic structure?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict vibrational frequencies (IR) and NMR chemical shifts (GIAO method). Compare with experimental data to identify outliers (e.g., dihedral angle deviations >5°) .

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